molecular formula C10H11N3 B582594 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile CAS No. 1270380-93-2

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile

Cat. No.: B582594
CAS No.: 1270380-93-2
M. Wt: 173.219
InChI Key: ZSZBKUWTRITPNN-UHFFFAOYSA-N
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Description

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a heterocyclic compound that features both a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile typically involves the construction of the pyrrolidine and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyridine ring can be constructed via condensation reactions involving suitable aldehydes and amines.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization and condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine or pyrrolidine derivatives.

Scientific Research Applications

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities with 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.

    Pyridine derivatives: Compounds such as 3-pyridinecarboxylic acid and 2-pyridinecarbonitrile are structurally related to the pyridine moiety of this compound.

Uniqueness

The uniqueness of this compound lies in its combined pyrrolidine and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential as a versatile scaffold for drug discovery and other applications.

Properties

CAS No.

1270380-93-2

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

5-pyrrolidin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2

InChI Key

ZSZBKUWTRITPNN-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CN=CC(=C2)C#N

Origin of Product

United States

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